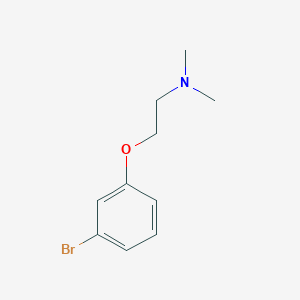

2-(3-bromophenoxy)-N,N-dimethylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRIRBFNZOUJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328708 | |

| Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221915-84-0 | |

| Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(3-bromophenoxy)ethyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3-bromophenoxy)-N,N-dimethylethanamine" properties

An In-depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 221915-84-0). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its physicochemical properties, outlines a logical synthetic pathway, discusses methods for its structural characterization, and explores its potential applications as a key intermediate in synthetic chemistry. Furthermore, it consolidates critical safety and handling information essential for laboratory use. The narrative is grounded in established chemical principles and supported by authoritative references to ensure technical accuracy and practical utility.

Core Chemical Identity and Properties

This compound is a substituted phenoxyethanamine derivative. The molecule incorporates three key structural features: a bromine atom at the meta-position of a benzene ring, an ether linkage, and a dimethylamino ethyl side chain. These features make it a valuable building block in the synthesis of more complex molecules, particularly within pharmaceutical research and development.[1][]

Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 221915-84-0 | [1][3][4] |

| Molecular Formula | C₁₀H₁₄BrNO | [1][][5] |

| Molecular Weight | 244.13 g/mol | [][5] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | [2-(3-bromophenoxy)ethyl]dimethylamine | [5][6] |

| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| XlogP (Predicted) | 2.6 | [6] |

| Canonical SMILES | CN(C)CCOC1=CC(=CC=C1)Br | [][6] |

| InChI Key | ITRIRBFNZOUJEP-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing

While specific industrial-scale synthesis protocols for this compound are proprietary, its structure strongly suggests a classical Williamson ether synthesis. This method is widely employed for preparing ethers due to its reliability and broad substrate scope.

Proposed Synthetic Workflow

The synthesis involves the nucleophilic substitution reaction between the sodium salt of 3-bromophenol (the nucleophile) and a suitable 2-halo-N,N-dimethylethanamine, such as 2-chloro-N,N-dimethylethanamine hydrochloride or 2-bromo-N,N-dimethylethanamine hydrobromide.[7][8]

Step 1: Deprotonation of 3-bromophenol. 3-bromophenol is treated with a strong base, typically sodium hydride (NaH) or sodium hydroxide (NaOH), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 3-bromophenoxide. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, thereby enhancing its reactivity.

Step 2: Nucleophilic Attack. The 2-halo-N,N-dimethylethanamine reagent is added to the reaction mixture. The phenoxide ion attacks the electrophilic carbon atom bearing the halogen, displacing it in an Sɴ2 reaction to form the desired ether linkage. The reaction is typically heated to ensure a reasonable reaction rate.

Step 3: Work-up and Purification. After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The crude product is then purified, commonly via column chromatography or vacuum distillation, to yield the final this compound.

Structural Elucidation and Quality Control

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. The expected spectroscopic signatures are predictable based on its molecular structure. Methodologies for analogous compounds, such as those reported by the DEA for novel psychoactive substances, provide a strong framework for this analysis.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the different proton environments. Aromatic protons on the brominated ring would appear as complex multiplets in the δ 6.8-7.5 ppm region. The two methylene groups of the ethyl chain (-O-CH₂-CH₂-N-) would present as two triplets around δ 4.1 ppm and δ 2.8 ppm, respectively. A sharp singlet integrating to six protons, corresponding to the two equivalent N-methyl groups, would be expected around δ 2.3 ppm.

-

¹³C NMR: The carbon spectrum would show ten distinct signals. Four signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine showing a characteristic lower intensity. The carbon of the ether linkage (-O-C) would be found around δ 158 ppm. The methylene carbons and the N-methyl carbons would appear in the upfield region.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectrometry would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 243 and 245. The base peak would likely correspond to the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the [CH₂=N(CH₃)₂]⁺ fragment at m/z 58.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by C-O-C stretching vibrations for the aryl ether around 1250-1200 cm⁻¹. C-N stretching vibrations would be visible in the 1250-1020 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present.

-

Applications in Research and Drug Development

This compound is primarily classified as a "useful research chemical," indicating its role as a versatile intermediate for constructing more elaborate target molecules.[][10] The N,N-dimethylethanamine motif is a common pharmacophore found in numerous FDA-approved drugs, including antihistamines and antipsychotics, highlighting the potential of its derivatives.[11]

The presence of the bromine atom is particularly significant for synthetic strategy. It serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromo-substituent can be replaced with aryl, alkyl, or nitrogen-containing groups to modulate the pharmacological profile of the final compound.[12]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1][3]

GHS Hazard Classification

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |

| Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |

| Corrosive | - | Causes burns of eyes, skin, and mucous membranes. | [13] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.[3][13]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[3][13]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][13]

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting.[3]

-

If on Skin: Wash with soap and water. If irritation occurs, seek medical attention.[3]

-

If Inhaled: Move the victim to fresh air. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The area should be secure and accessible only to authorized personnel.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis is straightforward via established methods, and its structure can be reliably confirmed with standard analytical techniques. The true value of this compound lies in its capacity for further chemical modification, particularly through cross-coupling reactions at the bromine position, enabling the generation of diverse molecular libraries for screening and development. Adherence to strict safety protocols is mandatory when handling this hazardous compound.

References

- PubChem. Compound Summary for CID 413371, [2-(3-Bromophenoxy)ethyl]dimethylamine. National Center for Biotechnology Information.

- Pharmaffiliates. 2-(3-Bromophenoxy)-N-methylethanamine. (Note: This is for the N-methyl analog but describes it as a useful research chemical).

- PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).

- Chemsrc. CAS 221915-84-0, this compound.

- Click Chemistry Tools. This compound.

- PubChem. Ethanamine, 2-(1-(4-bromophenyl)-1-phenylethoxy)-N,N-dimethyl-, hydrochloride, (S)-. National Center for Biotechnology Information.

- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry.

- Lin, S., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry.

- DeRuiter, J., et al. (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Microgram Journal.

- Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.

- PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine.

- PubChem. Compound Summary for CID 17864, 2-Bromoethyldimethylamine. National Center for Biotechnology Information.

- Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

Sources

- 1. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. CAS#:221915-84-0 | this compound | Chemsrc [chemsrc.com]

- 5. [2-(3-Bromophenoxy)ethyl]dimethylamine | C10H14BrNO | CID 413371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7 [sigmaaldrich.com]

- 8. 2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 12. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine (CAS No. 221915-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a research chemical with potential applications in medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available physicochemical properties, outlines a putative synthetic pathway, and discusses potential areas of investigation based on the structure-activity relationships of analogous compounds. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this and related phenoxyethylamine derivatives.

Introduction and Chemical Identity

This compound is a substituted aromatic ether with a tertiary amine functional group. Its structure, featuring a brominated phenyl ring linked to a dimethylethanamine moiety via an ether bond, suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 221915-84-0 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO | [2] |

| Molecular Weight | 244.13 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Predicted XlogP | 2.6 | [3] |

| Predicted pKa | 8.9 (most basic) | - |

| SMILES | CN(C)CCOC1=CC(=CC=C1)Br | [3] |

| InChI | InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | [3] |

Synthesis and Purification

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of this compound via Williamson ether synthesis.

Step-by-Step Protocol:

-

Deprotonation of 3-Bromophenol: To a solution of 3-bromophenol in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base is added. Sodium hydride (NaH) is a strong base often used for this purpose, leading to the formation of the corresponding sodium phenoxide. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, which may require heating. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Nucleophilic Substitution: To the solution containing the 3-bromophenoxide, a solution of 2-(dimethylamino)ethyl chloride (or the corresponding bromide) in the same solvent is added dropwise. The reaction mixture is stirred, possibly with heating, to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of standard analytical techniques.

Analytical Workflow:

Figure 3: Standard analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the dimethylamino group, with their characteristic chemical shifts and splitting patterns. ¹³C NMR would show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, including C-O-C stretching for the ether linkage, C-Br stretching, and C-H stretching for the aromatic and aliphatic moieties.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess the purity of the final compound.

Potential Applications and Pharmacological Profile

While no specific biological activities have been reported for this compound, the phenoxyethylamine scaffold is present in a variety of biologically active compounds.

-

Medicinal Chemistry: The structure of this compound is reminiscent of certain classes of drugs, including some antidepressants and antihistamines. The presence of the tertiary amine suggests it may interact with aminergic receptors in the central nervous system. For instance, some substituted phenoxyethylamine derivatives have been investigated for their effects on serotonin and norepinephrine transporters. The bromo-substituent could influence the compound's lipophilicity and metabolic stability, and as mentioned, serves as a point for further chemical elaboration.

-

Materials Science: Brominated aromatic compounds are widely used as flame retardants and as intermediates in the synthesis of polymers and other advanced materials. The combination of the aromatic ring and the amine functionality could make this molecule a candidate for the development of novel functional materials.

Handling, Storage, and Safety

As with any research chemical for which toxicological data is limited, this compound should be handled with care.

-

Hazard Identification: While a full safety data sheet (SDS) is not widely available, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Future Research Directions

The limited available information on this compound presents numerous opportunities for further investigation:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full analytical characterization (NMR, MS, IR, elemental analysis) would be a valuable contribution to the chemical literature.

-

Pharmacological Screening: The compound could be screened against a panel of biological targets, particularly those related to the central nervous system, to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the substitution pattern on the phenyl ring and modifications of the amine functionality would help to establish SARs and potentially lead to the discovery of more potent and selective compounds.

-

Materials Science Applications: Exploration of its use as a monomer or precursor in the synthesis of novel polymers or functional materials could uncover new applications.

Conclusion

This compound is a research chemical with a structure that suggests potential for further exploration in both medicinal chemistry and materials science. This technical guide has summarized the available information and provided a framework for its synthesis, characterization, and potential areas of application. As with any lesser-studied compound, further experimental work is necessary to fully elucidate its properties and potential utility.

References

- PubChemLite. [2-(3-bromophenoxy)ethyl]dimethylamine (C10H14BrNO).

- INIS-IAEA. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.

- Chemsrc. CAS#:221915-84-0 | this compound.

- ResearchGate. (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

- Wikipedia. 3,4,5-Trimethoxyphenoxyethylamine.

Sources

An In-Depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a halogenated aromatic ether with potential applications in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, including its molecular weight, and presents a validated, step-by-step protocol for its synthesis via the Williamson ether synthesis. Furthermore, this guide outlines standard methodologies for the analytical characterization of the molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Safety protocols and handling procedures are also discussed to ensure safe laboratory practices. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction

This compound is a tertiary amine and a bromo-substituted phenoxy ether. Its chemical structure, featuring a brominated aromatic ring linked to a dimethylaminoethyl moiety via an ether bond, makes it an intriguing candidate for investigation in drug discovery as a scaffold or intermediate. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, while the tertiary amine group can influence the compound's pharmacokinetic properties. This guide provides an in-depth exploration of this molecule, from its fundamental properties to its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 244.13 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₄BrNO | [1][2] |

| CAS Number | 221915-84-0 | [3] |

| Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[5][6] In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.

Rationale for Synthetic Route

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[7] The choice of 3-bromophenol and 2-chloro-N,N-dimethylethanamine as precursors is strategic. The phenolic proton is readily abstracted by a base, and the primary alkyl halide is an excellent substrate for an SN2 reaction, minimizing the competing E2 elimination pathway.[1]

Detailed Experimental Protocol

Materials:

-

3-Bromophenol

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium 3-bromophenoxide.

-

Alkyl Halide Addition: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) in a minimal amount of the reaction solvent and add it to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, dilute the mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). If acetone was used, remove the acetone under reduced pressure, then partition the residue between water and an organic solvent.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Workflow for the analytical characterization of the synthesized compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

This compound is designated as a "useful research chemical". [8]This suggests its primary role as a building block in organic synthesis or as a compound for screening in various biological assays. The presence of the bromo substituent allows for further molecular elaboration via reactions such as Suzuki, Heck, or Sonogashira cross-coupling, enabling the synthesis of a diverse library of derivatives. The phenoxyethanamine scaffold is present in a number of biologically active compounds, including some antihistamines and antidepressants. [9]Therefore, derivatives of this compound may exhibit interesting pharmacological properties and warrant further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a robust synthetic protocol, and standard analytical characterization methods. By consolidating this information, we aim to facilitate further research and exploration of this compound and its potential applications in the broader scientific community. Adherence to the outlined safety protocols is paramount to ensure a safe and productive research environment.

References

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis.

- Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Pharmaffiliates. (n.d.). 100607-15-6| Chemical Name : 2-(3-Bromophenoxy)-N-methylethanamine.

- PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[1][5]enzothiazepin-1-ones under electron impact ionization conditions.

- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.).

- ResearchGate. (n.d.). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1.

- Google Patents. (n.d.). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.

- Chemsrc. (n.d.). CAS#:221915-84-0 | this compound.

- ResearchGate. (n.d.). Mechanism of methylation reaction of p‐substituted phenol derivatives.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2023). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.

- PubMed Central. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- PubMed. (2010). Synthesis, spectral characterization, and biological activity of some new substituted 10H-phenothiazines, its ribofuranosides, and sulfones.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed Central. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.

- Google Patents. (n.d.). US4967004A - Process for producing N,N-diethylaminophenols.

- PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

- PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.

- Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 221915-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3-bromophenoxy)-N,N-dimethylethanamine

Abstract: This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 2-(3-bromophenoxy)-N,N-dimethylethanamine, a key intermediate in pharmaceutical research and development. The primary focus of this document is the Williamson ether synthesis, a classic and reliable method for forming the core ether linkage of the target molecule. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, step-by-step experimental protocols for the synthesis of precursors and the final product, and discusses key considerations for reaction optimization and purification. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

This compound is a substituted phenoxyethylamine derivative. The structural motif of a phenoxyethylamine is prevalent in a variety of biologically active compounds, making its synthesis a subject of significant interest in medicinal chemistry. The strategic disconnection of the target molecule logically points to two primary building blocks: a phenolic component and an aminoethyl component.

The most direct and industrially scalable approach for the formation of the central ether bond is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, involves the S(_N)2 reaction of an alkoxide with an alkyl halide.[1] In the context of our target molecule, this translates to the reaction of a 3-bromophenoxide salt with a 2-(dimethylamino)ethyl halide.

This guide will detail a two-stage synthetic sequence:

-

Preparation of the Alkylating Agent: Synthesis of 2-dimethylaminoethyl chloride hydrochloride from 2-(dimethylamino)ethanol.

-

Williamson Ether Synthesis: The base-mediated coupling of 3-bromophenol with the prepared 2-dimethylaminoethyl chloride to yield the final product.

The rationale behind this strategic choice is rooted in the high efficiency and broad applicability of the Williamson ether synthesis for constructing unsymmetrical ethers. The S(_N)2 mechanism favors the use of a primary alkyl halide, such as 2-dimethylaminoethyl chloride, to minimize competing elimination reactions and ensure a high yield of the desired ether product.[2]

Mechanistic Insights: The Williamson Ether Synthesis

The core of this synthetic pathway is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction can be broken down into two key steps:

-

Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a highly nucleophilic 3-bromophenoxide anion. The choice of base is critical; moderately strong bases like potassium carbonate (K(_2)CO(_3)) or stronger bases like sodium hydride (NaH) can be employed. For laboratory-scale synthesis where safety and ease of handling are priorities, K(_2)CO(_3) in a polar aprotic solvent is often sufficient. NaH offers a more forceful, irreversible deprotonation but requires more stringent anhydrous conditions.

-

Nucleophilic Attack and Displacement: The generated 3-bromophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-dimethylaminoethyl chloride. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. In this single, concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, displacing the chloride leaving group.

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they effectively solvate the cation of the base (e.g., K

Figure 1: Logical workflow of the Williamson ether synthesis for the target molecule.

Experimental Protocols

The following protocols are presented as a robust and reproducible methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

The alkylating agent, 2-dimethylaminoethyl chloride, is often handled as its more stable hydrochloride salt. This can be synthesized from the corresponding alcohol.

Reaction Scheme:

Figure 2: Synthesis of the alkylating agent precursor.

Protocol:

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize evolved SO(_2) and HCl).

-

Reagent Addition: Charge the flask with thionyl chloride (SOCl(_2)) (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

-

Reaction: Add 2-(dimethylamino)ethanol (1.0 equivalent) dropwise from the dropping funnel to the cooled, stirred thionyl chloride over a period of 60-90 minutes. The reaction is exothermic and will generate significant amounts of gas. Maintain the temperature below 10 °C throughout the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Carefully add absolute ethanol to the reaction mixture and heat to reflux for 30 minutes to destroy any remaining thionyl chloride.

-

Isolation: Cool the resulting solution in an ice bath to crystallize the product. Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-dimethylaminoethyl chloride hydrochloride.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-(Dimethylamino)ethanol | 89.14 | 1.0 | (user defined) |

| Thionyl Chloride | 118.97 | 1.2 | (user defined) |

Table 1: Reagent quantities for the synthesis of 2-dimethylaminoethyl chloride hydrochloride.

Stage 2: Synthesis of this compound

This stage is the core Williamson ether synthesis.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-bromophenoxy)-N,N-dimethylethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothetical mechanism of action for 2-(3-bromophenoxy)-N,N-dimethylethanamine. To date, no specific pharmacological studies have been published on this compound. The proposed mechanisms are inferred from structure-activity relationships of analogous compounds and are intended to serve as a guide for future research.

Introduction: Deconstructing the Molecule for Mechanistic Clues

This compound is a small molecule whose structure suggests potential interactions with key neurological targets. Its chemical architecture can be broken down into three key components: a phenoxy ring substituted with a bromine atom, an ethylamine linker, and a terminal N,N-dimethyl group. Each of these features is prevalent in a variety of centrally active compounds, providing a logical starting point for postulating its biological activity. The phenoxyethanamine scaffold is a well-established pharmacophore found in drugs targeting monoamine systems. The bromine substitution can significantly influence binding affinity and selectivity, while the N,N-dimethylamine moiety is a common feature in many psychoactive substances.

This guide will propose a plausible, multi-target mechanism of action for this compound, focusing on its potential as a modulator of monoamine transporters and serotonin receptors. Furthermore, a comprehensive experimental roadmap will be detailed to systematically investigate and validate these hypotheses.

A Proposed Dual-Action Mechanism: Monoamine Reuptake Inhibition and Serotonin Receptor Modulation

Based on its structural similarity to known pharmacological agents, this compound is likely to exhibit a dual mechanism of action involving:

-

Inhibition of Monoamine Transporters: The core phenoxyethanamine structure is a key feature in many potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors[1]. The presence of this scaffold strongly suggests that the compound may bind to and inhibit the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of these transporters would lead to an increase in the extracellular concentrations of serotonin and norepinephrine, respectively, thereby enhancing monoaminergic neurotransmission. There is also a possibility of interaction with the dopamine transporter (DAT), as seen with other phenethylamine derivatives, which would classify it as a triple reuptake inhibitor (TRI)[2][3].

-

Modulation of Serotonin 5-HT2 Receptors: Phenethylamine derivatives are a well-documented class of ligands for serotonin 5-HT2 receptors[4][5]. The bromine atom on the phenyl ring could play a crucial role in determining the affinity and selectivity for different 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C)[4][5]. Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or partial agonist. Modulation of 5-HT2A receptors, in particular, is associated with a wide range of neuropsychiatric effects.

The following diagram illustrates the proposed dual-action mechanism:

Caption: Proposed dual mechanism of action for this compound.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to test the central hypotheses of monoamine transporter inhibition and serotonin receptor modulation.

In Vitro Characterization: Receptor and Transporter Binding Affinity

The initial step is to determine the binding profile of the compound across a panel of relevant receptors and transporters.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinities (Ki) of this compound for human SERT, NET, DAT, and a panel of serotonin receptors (including 5-HT2A, 5-HT2B, and 5-HT2C).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing the target human transporters or receptors.

-

Incubate the membranes with a specific radioligand for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]ketanserin for 5-HT2A).

-

Add increasing concentrations of the test compound (this compound) to displace the radioligand.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

-

-

Expected Outcome: A quantitative measure of the compound's affinity for each target, which will identify the primary binding sites.

| Target | Radioligand | Expected Ki (nM) |

| SERT | [³H]citalopram | < 100 |

| NET | [³H]nisoxetine | < 100 |

| DAT | [³H]WIN 35,428 | < 500 |

| 5-HT2A Receptor | [³H]ketanserin | < 100 |

| 5-HT2C Receptor | [³H]mesulergine | < 500 |

In Vitro Functional Activity: Assessing Agonism and Antagonism

Once binding affinity is established, the functional consequence of this binding must be determined.

Protocol 2: Monoamine Transporter Uptake Assays

-

Objective: To determine the functional potency of the compound as an inhibitor of serotonin, norepinephrine, and dopamine uptake.

-

Methodology:

-

Use cell lines stably expressing SERT, NET, or DAT.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled substrate for each transporter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

-

After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 for the inhibition of uptake for each transporter.

-

-

Expected Outcome: Functional confirmation of transporter inhibition and the relative potency of the compound for each monoamine transporter.

Protocol 3: Serotonin Receptor Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or partial agonist at 5-HT2A receptors.

-

Methodology (Calcium Flux Assay for Gq-coupled 5-HT2A receptors):

-

Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

To test for agonism, add increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

-

-

Expected Outcome: Determination of the functional activity (EC50 for agonism or IC50 for antagonism) at the 5-HT2A receptor.

The following diagram outlines the experimental workflow for in vitro characterization:

Caption: Experimental workflow for in vitro characterization.

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

In vivo studies are crucial to understand the compound's effects in a complex biological system.

Protocol 4: Microdialysis

-

Objective: To measure the effect of the compound on extracellular levels of serotonin, norepinephrine, and dopamine in the brain of a living animal (e.g., rat).

-

Methodology:

-

Implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

-

Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Collect dialysate samples at regular intervals and analyze the monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Expected Outcome: Direct evidence of the compound's ability to increase synaptic concentrations of monoamines in the brain.

Protocol 5: Behavioral Assays

-

Objective: To assess the behavioral effects of the compound that are consistent with its proposed mechanism of action.

-

Methodology:

-

Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.

-

Locomotor Activity: To assess stimulant or sedative effects. An increase in locomotion could suggest dopaminergic activity.

-

Head-Twitch Response (HTR): A behavioral assay in rodents that is a proxy for 5-HT2A receptor agonism.

-

-

Expected Outcome: A behavioral profile that aligns with the in vitro findings (e.g., antidepressant-like effects if it is a potent SERT/NET inhibitor, or specific behaviors associated with 5-HT2A agonism).

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for hypothesizing a dual mechanism of action involving the inhibition of monoamine transporters and modulation of serotonin 5-HT2 receptors. This proposed mechanism, however, remains speculative until it is substantiated by empirical data. The comprehensive experimental plan outlined in this guide provides a clear and logical path forward for researchers to systematically investigate the pharmacology of this novel compound. The results of these studies will not only elucidate its mechanism of action but also reveal its potential as a therapeutic agent for neuropsychiatric disorders.

References

- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

- Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One. [Link]

- Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.

- LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology. [Link]

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

Sources

- 1. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Evolving Landscape of Phenoxyethanamine Derivatives: A Technical Guide to the Biological Activities of 2-(3-bromophenoxy)-N,N-dimethylethanamine and its Analogs

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

The phenoxyethanamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its substitution patterns have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide delves into the biological potential of a specific derivative, 2-(3-bromophenoxy)-N,N-dimethylethanamine, and its analogs. While direct, extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows us to infer its likely biological activities and chart a course for future investigation. This document will serve as a resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and methodologies for evaluating the efficacy of this promising class of compounds.

Synthetic Strategies: Accessing the 2-(Phenoxy)-N,N-dimethylethanamine Core

The synthesis of 2-(phenoxy)-N,N-dimethylethanamine derivatives is typically achieved through a straightforward nucleophilic substitution reaction. A common and efficient method involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable 2-halo-N,N-dimethylethanamine derivative in the presence of a base.

Representative Synthetic Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound, which can be adapted for the synthesis of various analogs.

Materials:

-

3-Bromophenol

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group, generating a phenoxide ion which is a more potent nucleophile.

-

Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, increasing the reaction rate.

-

The aqueous workup is essential to remove the inorganic byproducts and any remaining water-soluble impurities.

-

Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or side products.

Caption: A generalized workflow for the synthesis of this compound.

Inferred Biological Activities and Mechanistic Insights

Based on the biological activities reported for structurally similar bromophenol and phenoxyalkanolamine derivatives, we can hypothesize several potential therapeutic applications for this compound and its analogs. These include anticancer, antimicrobial, and neurological activities.

Anticancer Potential

Phenoxazine and phenoxyaniline derivatives have demonstrated a broad spectrum of anticancer activities.[1][2][3] The presence of a halogen, such as bromine, on the aromatic ring can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol derivative, has been shown to possess anticancer activity in vitro.[4]

Potential Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the compound.

Antimicrobial Activity

Bromophenol derivatives isolated from marine sources have shown significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] The mechanism of action often involves the disruption of bacterial communication systems like quorum sensing and inhibition of biofilm formation.[6]

Neurological Activity: Acetylcholinesterase Inhibition

Some bromophenol derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function. The phenoxyalkanolamine scaffold is also present in some beta-blockers, indicating a potential for interaction with adrenergic receptors.[9]

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Androgen Receptor Binding Assay

Given that some phenoxy derivatives act as androgen receptor (AR) antagonists, a competitive binding assay can determine the affinity of the test compounds for the AR.[13][14][15]

Materials:

-

Recombinant human androgen receptor

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Test compound

-

Assay buffer

-

Unlabeled dihydrotestosterone (DHT) for non-specific binding control

-

96-well plates

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the radiolabeled androgen in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled androgen, and either the test compound, unlabeled DHT (for non-specific binding), or buffer alone (for total binding).

-

Incubation: Add the recombinant AR to each well and incubate to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filter binding or hydroxylapatite precipitation.[13]

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound, which is the concentration required to displace 50% of the radiolabeled ligand.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives requires the synthesis and testing of a library of analogs, we can infer potential trends from related compound classes.

-

Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical for activity. For some 4-phenoxyquinoline derivatives, substitutions at the 4-position of the phenoxy group with benzoyl or benzamide moieties yielded potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[16] The presence of a bromine atom, an electron-withdrawing group, at the 3-position may influence the electronic properties and binding interactions of the molecule.

-

The N,N-dimethylethanamine Side Chain: The nature of the amine side chain can significantly impact activity. For phenoxyalkanolamine derivatives acting as beta-blockers, the structure of the amine is crucial for receptor interaction.[9] Modifications to the length of the alkyl chain and the substituents on the nitrogen atom would likely modulate the potency and selectivity of the compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for 2-(Phenoxy)-N,N-dimethylethanamine Derivatives

| R1 (Phenoxy Ring) | R2 (Amine) | Predicted Biological Activity | Rationale |

| 3-Br | -N(CH₃)₂ | Potential Anticancer, Antimicrobial, AChE inhibition | Based on activities of bromophenols and phenoxyalkanolamines. |

| 4-Br | -N(CH₃)₂ | Modulation of activity and selectivity | Positional isomers often exhibit different biological profiles. |

| 3-Cl | -N(CH₃)₂ | Similar to 3-Br, with potential differences in potency | Chlorine is also an electron-withdrawing halogen. |

| 3-OCH₃ | -N(CH₃)₂ | Altered activity profile | Methoxy group is electron-donating and can form hydrogen bonds. |

| 3-Br | -NHCH₃ | Potential for altered potency and selectivity | Secondary amines may have different binding characteristics than tertiary amines. |

| 3-Br | -N(C₂H₅)₂ | May affect lipophilicity and steric interactions | Larger alkyl groups can influence receptor binding. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, derivatives of this molecule are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and neurological effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Such investigations will pave the way for the optimization of lead compounds and the potential development of new drugs to address unmet medical needs.

References

- Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. (https://pubmed.ncbi.nlm.nih.gov/26188220/)

- [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. (https://pubmed.ncbi.nlm.nih.gov/687/)

- A Comparative Guide to the Biological Activities of Bromophenol Derivatives. (https://www.benchchem.

- Bioassays for anticancer activities. (https://pubmed.ncbi.nlm.nih.gov/24744118/)

- Pharmacological Profile of Bromophenols Derived from Marine Organisms. (https://www.researchgate.

- Application Notes and Protocols for In Vitro Anticancer Activity Assay of Baumycins. (https://www.benchchem.com/app/application-notes/application-notes-and-protocols-for-in-vitro-anticancer-activity-assay-of-baumycins)

- HTRF Human Androgen Receptor Detection Kit, 500 Assay Points. (https://www.revvity.com/product/htrf-human-androgen-receptor-detection-kit-500-assay-points-64arpec)

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813739/)

- Application Notes and Protocols for the In Vitro Evaluation of Anticancer Agent 100. (https://www.benchchem.

- Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide. (https://www.benchchem.com/app/application-notes/application-notes-in-vitro-androgen-receptor-binding-assay-for-neotriptophenolide)

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (https://pubs.acs.org/doi/10.1021/acsomega.4c06115)

- AR Binding Assay Fact Sheet. (https://www.cahf.org/wp-content/uploads/2016/11/AR-Binding-Assay-Fact-Sheet.pdf)

- Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (https://pubmed.ncbi.nlm.nih.gov/19833195/)

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (https://www.youtube.

- Ligand Competition Binding Assay for the Androgen Receptor. (https://experiments.springernature.com/articles/10.1007/978-1-61779-131-3_16)

- Guideline for anticancer assays in cells. (https://www.researchgate.net/publication/372562479_Guideline_for_anticancer_assays_in_cells)

- A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. (https://www.benchchem.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (https://www.mdpi.com/1422-0067/24/13/10538)

- Synthesis of 2-Aminobenzofurans via Base-Mediated [3+2] Annulation of N-Phenoxy Amides with gem-Difluoroalkenes. (https://www.researchgate.net/publication/370713781_Synthesis_of_2-Aminobenzofurans_via_Base-Mediated_32_Annulation_of_N-Phenoxy_Amides_with_gem-Difluoroalkenes)

- 3,4,5-Trimethoxyphenoxyethylamine. (https://en.wikipedia.org/wiki/3,4,5-Trimethoxyphenoxyethylamine)

- Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (https://pubmed.ncbi.nlm.nih.gov/14602196/)

- Medicinal and Biological Significance of Phenoxazine Derivatives. (https://pubmed.ncbi.nlm.nih.gov/33317454/)

- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9908127/)

Sources

- 1. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-bromophenoxy)-N,N-dimethylethanamine: A Research Chemical Perspective

A Note to the Research Community: Comprehensive, publicly available data on 2-(3-bromophenoxy)-N,N-dimethylethanamine is exceptionally scarce. This guide has been constructed by drawing upon established principles of organic chemistry and pharmacology of structurally related compounds to provide a foundational understanding. All experimental protocols and mechanistic discussions are presented as predictive models intended to guide research, rather than as a reflection of established literature. Independent verification is paramount.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted phenoxyethanamine derivative. Its core structure consists of a brominated phenyl ring linked via an ether bond to an N,N-dimethylethanamine moiety. This structural arrangement suggests potential for interaction with various biological targets, a topic that will be explored in subsequent sections.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 221915-84-0 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| Predicted Boiling Point | 280.0 ± 20.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.3 ± 0.1 g/cm³ | N/A |

Section 2: Synthesis and Characterization

Predicted Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic N,N-dimethylethanamine derivative.

Workflow 1: Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis pathway.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-bromophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol without competing side reactions.

-

Formation of the Phenoxide: Allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete formation of the sodium 3-bromophenoxide intermediate.

-

Nucleophilic Attack: Slowly add a solution of 2-chloro-N,N-dimethylethanamine (or the more reactive 2-bromo-N,N-dimethylethanamine) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is anticipated to proceed via an SN2 mechanism, where the phenoxide displaces the halide.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Predicted Characterization Data

The following are predicted analytical data based on the structure of this compound and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the bromophenyl ring (likely in the range of 6.8-7.5 ppm), two triplets corresponding to the -OCH₂- and -NCH₂- protons of the ethyl chain, and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Aromatic carbons would appear in the downfield region, with the carbon bearing the bromine atom showing a characteristic chemical shift. Aliphatic carbons of the ethyl chain and the methyl groups would be observed in the upfield region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage of the ether bond and the C-N bonds.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic components, and C-N stretching for the tertiary amine. The presence of a strong N-H stretching band would indicate incomplete methylation.

Section 3: Predicted Pharmacological Profile and Research Applications

The structural motifs within this compound suggest potential interactions with monoamine neurotransmitter systems. Many phenoxyethylamine derivatives are known to interact with serotonin, dopamine, and norepinephrine transporters and receptors.[3][4][5]

Potential as a Monoamine Reuptake Inhibitor

The N,N-dimethylethanamine moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter ligands. The bromophenoxy group can influence selectivity and potency at these transporters.

Workflow 2: Hypothetical Screening Cascade

Caption: A potential workflow for pharmacological evaluation.

In-Vitro Assay Protocol: Monoamine Transporter Binding

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

-

Radioligand Binding Assay: Incubate the membranes with a known radiolabeled ligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.

-

Detection and Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Potential Interaction with Serotonin and Dopamine Receptors

Beyond transporters, the phenoxyethylamine scaffold can also exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (e.g., 5-HT₂A) and dopamine (e.g., D₂, D₃) receptors.[4][5] The nature of the substitution on the phenyl ring is a key determinant of receptor affinity and functional activity (agonist vs. antagonist).